molecular formula C6H5Cl2N B046043 2-Chloro-5-(chloromethyl)pyridine CAS No. 70258-18-3

2-Chloro-5-(chloromethyl)pyridine

Cat. No. B046043
Key on ui cas rn: 70258-18-3
M. Wt: 162.01 g/mol
InChI Key: SKCNYHLTRZIINA-UHFFFAOYSA-N
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Patent
US06022974

Procedure details

A solution of 2.5 g (20 mmol) of 2-hydroxy-5-hydroxymethylpyridine and 4.16 g of phosphorus pentachloride in 10 ml of phosphoryl chloride was stirred for 6 hours at 105° C. After cooling, 50 ml of chloroform was added, the excess chlorination reagent being hydrolyzed by careful addition of water. The organic phase was washed with NaHCO3 solution, dried on NaSO4 and concentrated by evaporation. The distillation of the oily residue at 16 mm and 120° C. yielded 3.08 g of 2-chloro-5-chloromethyl-pyridine as a colorless oil that solidified during the cooling. The latter corresponds to a yield of 95 percent relative to the 2-hydroxy-5-hydroxymethyl-pyridine. Further data concerning the product was:
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5](CO)=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:11].[CH:16]([Cl:19])(Cl)Cl.O>P(Cl)(Cl)(Cl)=O>[Cl:11][C:2]1[CH:7]=[CH:6][C:5]([CH2:16][Cl:19])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=NC=C(C=C1)CO
Name
Quantity
4.16 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
dried on NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The distillation of the oily residue at 16 mm and 120° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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